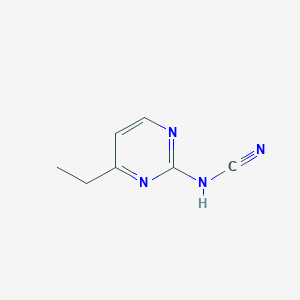
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also known as Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Cyanamide serves as a plant growth regulator and fertilizer due to its nitrogen content. It enhances nitrogen availability in the soil, promoting plant growth and improving crop yields. Specifically, it has been used in:
- Fertility Enhancements : Cyanamide is utilized to increase the nitrogen levels in soil, which is crucial for plant metabolism and growth.
- Dormancy Breaking : It is effective in breaking dormancy in certain plants, allowing for earlier flowering and fruiting.
Pharmaceutical Applications
Cyanamide has significant pharmaceutical applications, particularly in drug development and synthesis:
Antifibrotic Activity
Recent studies have demonstrated that derivatives of cyanamide exhibit promising antifibrotic activity. For example, a study evaluated novel pyrimidine derivatives against hepatic stellate cells (HSC-T6), revealing that certain compounds showed better anti-fibrotic activities than existing treatments like Pirfenidone. The compounds were able to inhibit collagen expression effectively, indicating potential for developing new antifibrotic drugs .
Cancer Treatment
Cyanamide derivatives have been explored for their potential in cancer treatment. Research indicates that compounds containing pyrimidine moieties can target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. These compounds have shown high potency against specific EGFR mutations while maintaining lower toxicity profiles compared to traditional therapies .
Synthesis of Novel Compounds
Cyanamide plays a crucial role in synthesizing new chemical entities with enhanced biological activities. For instance:
- Synthesis of Secondary Amides : Recent advancements have utilized cyanamide in the metal-free direct synthesis of secondary amides and nitriles, showcasing its versatility as a reagent in organic chemistry .
Case Study 1: Antifibrotic Compound Development
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic properties. The study found that two specific compounds demonstrated significant inhibition of collagen synthesis, suggesting their potential as new therapeutic agents for fibrotic diseases .
Case Study 2: Cancer Therapeutics
In another study focusing on cancer therapeutics, cyanamide derivatives were tested against various cancer cell lines. The results indicated that these compounds could selectively inhibit the growth of cancer cells harboring specific EGFR mutations while sparing normal cells from toxicity .
特性
CAS番号 |
102739-39-9 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
(4-ethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |
InChIキー |
QCFKXHLZRSVWTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1)NC#N |
正規SMILES |
CCC1=NC(=NC=C1)NC#N |
同義語 |
Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















